molecular formula C8H10N2O B12980276 6-(Oxetan-3-yl)pyridin-3-amine

6-(Oxetan-3-yl)pyridin-3-amine

Cat. No.: B12980276
M. Wt: 150.18 g/mol
InChI Key: RWBYYNPMQSHMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Oxetan-3-yl)pyridin-3-amine is a chemical compound with the molecular formula C8H10N2O. It features a pyridine ring substituted with an oxetane ring at the 3-position and an amine group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxetan-3-yl)pyridin-3-amine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method involves the epoxide opening with trimethyloxosulfonium ylide, which forms the oxetane ring . The reaction conditions often include the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures (70-110°C) to facilitate the ring formation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(Oxetan-3-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxetane ring to other functional groups.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions can produce a variety of amine derivatives .

Scientific Research Applications

6-(Oxetan-3-yl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Oxetan-3-yl)pyridin-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The oxetane ring can participate in ring-opening reactions, which may be crucial for its biological activity. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Oxetan-3-yl)pyridin-2-amine
  • 6-(Oxetan-3-yl)pyridin-4-amine
  • 6-(Oxetan-3-yl)pyridin-3-ol

Uniqueness

6-(Oxetan-3-yl)pyridin-3-amine is unique due to the specific positioning of the oxetane and amine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

6-(oxetan-3-yl)pyridin-3-amine

InChI

InChI=1S/C8H10N2O/c9-7-1-2-8(10-3-7)6-4-11-5-6/h1-3,6H,4-5,9H2

InChI Key

RWBYYNPMQSHMOG-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=NC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.